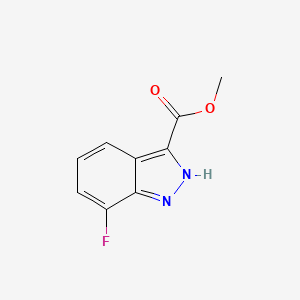

Methyl 7-fluoro-1H-indazole-3-carboxylate

Beschreibung

Crystallographic Analysis of Fluorinated Indazole Derivatives

The crystallographic behavior of methyl 7-fluoro-1H-indazole-3-carboxylate demonstrates remarkable differences compared to non-fluorinated indazole derivatives, particularly in terms of supramolecular organization and intermolecular interactions. Research on fluorinated indazole systems has revealed that these compounds exhibit unique packing arrangements that are fundamentally altered by the presence of fluorine substituents. The crystal structures of fluorinated 3-methyl-1H-indazoles, which serve as structural analogs, have shown a striking supramolecular arrangement characterized by helical catemers with three-fold screw axes, a phenomenon not observed in their non-fluorinated counterparts.

The crystallization behavior of fluorinated indazoles follows distinct patterns that reflect the electronic and steric influences of fluorine substitution. Crystal structure analysis reveals that compounds such as 3-trifluoromethyl-4,5,6,7-tetrafluoro-1H-indazole and related fluorinated derivatives crystallize in the form of long, hair-like needles. This morphology contrasts sharply with the typical crystallization patterns of unsubstituted indazoles, which generally form more conventional crystal habits. The presence of fluorine atoms introduces significant changes in the intermolecular interactions, particularly affecting the hydrogen bonding networks that are characteristic of indazole crystal structures.

In fluorinated indazole derivatives, the traditional nitrogen-hydrogen to nitrogen hydrogen bonds remain present, but their geometric parameters and overall network topology are substantially modified. The distance between centroids of five-membered rings in fluorinated systems increases compared to non-fluorinated analogs, with values reaching 4.64 angstroms for certain fluorinated derivatives compared to the standard 4.1 angstroms observed in typical pyrazole systems. This increase correlates with the enhanced steric bulk introduced by fluorine substitution and the altered electronic environment created by the electronegativity of fluorine.

The crystal packing of this compound specifically demonstrates hydrogen-bond-like interactions that are characteristic of fluorinated indazole systems. These interactions involve both conventional hydrogen bonding through the indazole nitrogen-hydrogen functionality and weaker interactions mediated by the fluorine atom and the carboxylate ester group. The three-dimensional arrangement of molecules in the crystal lattice reflects the balance between these various intermolecular forces, resulting in a stable crystal structure that exhibits distinct physical properties.

Tautomeric Behavior and Electronic Configuration

The tautomeric behavior of this compound is fundamentally governed by the electronic effects introduced by the fluorine substitution at the 7-position. All indazole derivatives, including fluorinated variants, predominantly exist in the 1H-tautomeric form rather than the 2H-tautomer. This tautomeric preference is maintained even with fluorine substitution, although the electronic distribution within the ring system undergoes significant modification due to the strongly electronegative nature of fluorine.

The electronic configuration of the fluorinated indazole system reveals substantial changes in electron density distribution compared to the parent compound. The fluorine atom at the 7-position acts as a strong electron-withdrawing group, creating a significant electronic polarization across the indazole ring system. This polarization affects both the nitrogen atoms in the pyrazole portion of the molecule and the carbon atoms throughout the bicyclic framework. The carboxylate ester group at the 3-position further contributes to the electronic modification, creating a compound with a distinct electronic signature compared to unsubstituted indazoles.

The tautomeric equilibrium in fluorinated indazoles is influenced by the interplay between electronic effects and hydrogen bonding considerations. The fluorine substitution alters the basicity of the nitrogen atoms, potentially affecting the proton transfer processes that govern tautomeric interconversion. However, the 1H-tautomer remains strongly favored due to the stability of the hydrogen bonding network that can be established in this configuration. The electronic configuration also influences the compound's reactivity profile, particularly in reactions involving the nitrogen centers or positions adjacent to the fluorine substitution.

Computational studies using Gauge-Including Atomic Orbital calculations have been employed to understand the electronic structure of fluorinated indazoles and correlate calculated parameters with experimental observations. These investigations provide insights into the electronic density distribution and help rationalize the observed structural and spectroscopic properties. The electronic configuration of this compound reflects the combined influence of fluorine substitution and ester functionality, creating a unique electronic environment that distinguishes this compound from other indazole derivatives.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of this compound provides comprehensive insights into its molecular structure and electronic properties. Nuclear magnetic resonance spectroscopy reveals distinct patterns that reflect the influence of fluorine substitution on the chemical environment of all nuclei within the molecule. Proton nuclear magnetic resonance spectroscopy shows characteristic signals that can be attributed to the aromatic protons of the indazole ring system, with chemical shifts that are notably influenced by the electronegative fluorine substituent.

The aromatic region of the proton nuclear magnetic resonance spectrum typically displays signals around 7.85-7.83 parts per million and 7.28-7.21 parts per million, which correspond to the protons on the benzene portion of the indazole ring system. These chemical shifts reflect the electronic deshielding effects caused by both the aromatic ring current and the electron-withdrawing influence of the fluorine atom. The methyl ester protons appear as a characteristic singlet around 3.92 parts per million, providing a clear identification marker for the carboxylate functionality.

Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural confirmation and reveals the electronic environment of the carbon atoms throughout the molecule. The carbonyl carbon of the ester group appears at a characteristic chemical shift that reflects its electronic environment, while the aromatic carbons show a pattern of signals that can be assigned to specific positions within the indazole framework. The influence of fluorine substitution on carbon-13 chemical shifts is significant, with carbons in proximity to the fluorine atom showing substantial changes in their chemical shifts compared to non-fluorinated analogs.

Fluorine-19 nuclear magnetic resonance spectroscopy serves as a particularly valuable tool for characterizing fluorinated indazoles, providing direct information about the fluorine environment. The chemical shift of the fluorine atom in this compound reflects its electronic environment and can be correlated with structural parameters. Studies on related fluorinated indazoles have established relationships between solution-state and solid-state fluorine-19 chemical shifts, enabling the determination of intermolecular interactions.

Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns that are characteristic of the compound structure. The molecular ion peak appears at mass-to-charge ratio 195, corresponding to the protonated molecular ion [M+H]+. Fragmentation patterns reveal the loss of typical groups such as the methyl ester functionality, providing additional structural confirmation. The mass spectrometric behavior reflects the stability of the indazole ring system and the characteristic fragmentation pathways associated with fluorinated aromatic compounds.

Infrared spectroscopy provides information about the functional groups present in the molecule, with characteristic absorption bands for the nitrogen-hydrogen stretch of the indazole ring, the carbonyl stretch of the ester group, and the various carbon-carbon and carbon-nitrogen stretches associated with the aromatic ring system. The presence of fluorine substitution introduces subtle changes in the vibrational frequencies due to mass effects and electronic influences, creating a unique infrared fingerprint for the compound.

Comparative Analysis with Non-Fluorinated Analogues

The structural comparison between this compound and its non-fluorinated analog, methyl 1H-indazole-3-carboxylate, reveals significant differences that highlight the impact of fluorine substitution on molecular properties. The non-fluorinated parent compound, methyl 1H-indazole-3-carboxylate, has a molecular formula of C9H8N2O2 and a molecular weight of 176.17 grams per mole, representing a mass difference of 18 atomic mass units compared to the fluorinated derivative due to the substitution of hydrogen with fluorine.

Crystallographic differences between fluorinated and non-fluorinated indazoles are particularly pronounced in their supramolecular organization patterns. While non-fluorinated indazoles typically crystallize with conventional dimeric hydrogen bonding arrangements, fluorinated derivatives exhibit the unique helical catemer structures with three-fold screw axes. This fundamental change in crystal packing reflects the altered intermolecular interaction profile introduced by fluorine substitution, demonstrating how a single atom substitution can dramatically affect solid-state behavior.

The electronic properties of the two compounds differ substantially due to the electron-withdrawing nature of fluorine compared to hydrogen. The fluorinated derivative exhibits enhanced electrophilic character at positions adjacent to the fluorine substitution and altered nucleophilicity at the nitrogen centers. These electronic differences are reflected in the nuclear magnetic resonance spectra, where the fluorinated compound shows characteristic downfield shifts for protons in proximity to the fluorine atom compared to the corresponding positions in the non-fluorinated analog.

Physical properties also show notable differences between the fluorinated and non-fluorinated compounds. The melting point of methyl 1H-indazole-3-carboxylate is reported as 162-163 degrees Celsius, while the introduction of fluorine substitution typically results in altered melting behavior due to changes in intermolecular interactions and crystal packing efficiency. The solubility profiles of the two compounds differ significantly, with the fluorinated derivative generally showing different solubility characteristics in polar and nonpolar solvents due to the influence of the carbon-fluorine bond.

Spectroscopic comparisons reveal systematic differences that can be attributed to fluorine substitution effects. In nuclear magnetic resonance spectroscopy, the fluorinated compound exhibits additional complexity due to fluorine-hydrogen and fluorine-carbon coupling interactions that are absent in the non-fluorinated analog. The chemical shift patterns also differ systematically, with the fluorinated derivative showing characteristic electronic effects that propagate throughout the molecular framework.

| Property | Methyl 1H-indazole-3-carboxylate | This compound |

|---|---|---|

| Molecular Formula | C9H8N2O2 | C9H7FN2O2 |

| Molecular Weight | 176.17 g/mol | 194.16 g/mol |

| Chemical Abstracts Service Number | 43120-28-1 | 932041-13-9 |

| Melting Point | 162-163°C | Not specified |

| Crystal System | Conventional dimeric | Helical catemer |

| Electronic Character | Standard indazole | Enhanced electrophilic |

The comparative analysis extends to reactivity patterns, where the fluorinated derivative exhibits altered reaction kinetics and selectivity compared to the non-fluorinated analog. The electron-withdrawing effect of fluorine influences the reactivity of various positions within the molecule, potentially leading to different reaction pathways and product distributions in chemical transformations. These differences make the fluorinated compound particularly valuable as a synthetic intermediate where specific electronic properties are required.

Eigenschaften

IUPAC Name |

methyl 7-fluoro-2H-indazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O2/c1-14-9(13)8-5-3-2-4-6(10)7(5)11-12-8/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILIKHLPMOCBIRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C=CC=C(C2=NN1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90679880 | |

| Record name | Methyl 7-fluoro-2H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

932041-13-9 | |

| Record name | 1H-Indazole-3-carboxylic acid, 7-fluoro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=932041-13-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 7-fluoro-2H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Starting Material Preparation

The synthesis generally begins with the formation of a fluorinated indazole core, often via cyclization of suitably functionalized precursors such as ortho-aminobenzonitriles or nitrobenzoic acids. Fluorination at the 7-position can be achieved through various fluorination techniques, including electrophilic or nucleophilic fluorination, or via fluorinated boronic acids in cross-coupling reactions.

Cyclization to Indazole

A common approach involves the cyclization of 2-fluoro-3-nitrobenzoic acid derivatives with hydrazine hydrate under reflux conditions, resulting in the formation of the indazole ring system. Alternatively, direct fluorination of indazole precursors using reagents like N-fluorobenzenesulfonimide (NFSI) can introduce the fluorine atom at the desired position.

Carboxylation at Position 3

Carboxylation is achieved through methods such as:

- Hydrolysis of nitrile or ester intermediates.

- Direct carbonation of indazole derivatives under pressure with carbon dioxide, often catalyzed by transition metals like palladium or copper.

Esterification

The final step involves esterification of the carboxylic acid group with methanol in the presence of acid catalysts such as sulfuric acid or p-toluenesulfonic acid to yield methyl esters.

Industrial Production Techniques

Industrial synthesis emphasizes process scalability, environmental considerations, and yield optimization:

- Catalysts: Acid catalysts like sulfuric acid or p-toluenesulfonic acid facilitate esterification and cyclization.

- Solvents: Use of solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) during reactions.

- Reaction Conditions: Refluxing conditions, controlled temperatures (~80–100°C), and inert atmospheres improve yields.

- Purification: Techniques include liquid-liquid extraction, silica gel chromatography, and recrystallization to obtain high-purity products.

Data-Driven Optimization and Findings

| Parameter | Details | References / Data Sources |

|---|---|---|

| Yield | Typically ranges from 47% to 64% depending on the method | , |

| Reaction Conditions | Reflux with sulfuric acid, use of dry methanol, controlled addition of reagents | , |

| Catalysts | Sulfuric acid, Pd(PPh₃)₄ (for fluorination), transition metals for carboxylation | , |

| Purification Techniques | MPLC, silica gel chromatography, recrystallization | , |

Representative Experimental Procedures

Method A: Acid-Catalyzed Esterification

Method B: Cyclization from Nitrobenzoic Derivatives

- Reactants: 2-fluoro-3-nitrobenzoic acid derivatives

- Reagents: Hydrazine hydrate

- Conditions: Reflux, followed by acidification and purification

- Outcome: Formation of the indazole core, followed by carboxylation and esterification steps

Summary of Key Research Findings

- Reaction Optimization: Controlled temperature, choice of catalysts, and solvent systems significantly influence yield and purity.

- Environmental Considerations: Use of greener solvents and catalytic systems are being explored to reduce waste.

- Scalability: Continuous flow reactors and process intensification techniques are increasingly adopted for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 7-fluoro-1H-indazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: Oxidative reactions can convert the methyl ester to a carboxylic acid.

Reduction: Reduction reactions can modify the ester group to an alcohol.

Substitution: Electrophilic substitution reactions can occur at the indazole ring, particularly at positions 1 and 2.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products:

Oxidation: Formation of 7-fluoro-1H-indazole-3-carboxylic acid.

Reduction: Formation of 7-fluoro-1H-indazole-3-methanol.

Substitution: Formation of various substituted indazole derivatives.

Wissenschaftliche Forschungsanwendungen

Methyl 7-fluoro-1H-indazole-3-carboxylate has demonstrated a variety of biological activities, making it a candidate for further research in medicinal applications.

Anticancer Activity

Recent studies indicate that this compound exhibits anticancer properties . In vitro experiments have shown its effectiveness against several cancer cell lines, suggesting its potential as a chemotherapeutic agent. It appears to act by inhibiting specific enzymes involved in cancer cell proliferation and survival pathways .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects , particularly against various bacterial strains. This activity may be attributed to its ability to disrupt cellular processes in microorganisms.

Anti-inflammatory Effects

Research has highlighted the compound's potential as an anti-inflammatory agent . It may modulate inflammatory pathways by interacting with specific molecular targets, thereby reducing inflammation in various models .

Case Studies and Research Findings

Several case studies have documented the applications of this compound:

- In Vitro Anticancer Studies : A study published in a peer-reviewed journal reported that this compound significantly inhibited the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways.

- Antimicrobial Efficacy : Another study assessed its effectiveness against resistant bacterial strains, demonstrating promising results that warrant further investigation into its potential as an antibiotic .

- Inflammatory Disease Models : Research involving animal models of inflammatory diseases showed that treatment with this compound resulted in reduced markers of inflammation, highlighting its therapeutic potential in conditions such as arthritis .

Wirkmechanismus

The mechanism of action of Methyl 7-fluoro-1H-indazole-3-carboxylate involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.

Pathways Involved: It may inhibit key enzymes or modulate signaling pathways, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural similarities with methyl 7-fluoro-1H-indazole-3-carboxylate, differing in substituent positions, halogen types, or core heterocycles:

Table 1: Indazole Derivatives with Varied Substituents

Table 2: Indole vs. Indazole Carboxylates

Table 3: Halogenated Aromatic Esters

*Similarity scores from are calculated based on structural algorithms .

Key Findings:

Substituent Position : The biological and physicochemical properties of indazole derivatives are highly sensitive to substituent positions. For example, moving the fluorine from position 7 (target compound) to 6 (CAS 144851-82-1) alters electronic distribution and steric interactions .

Core Heterocycle : Indazoles generally exhibit greater metabolic stability than indoles due to the additional nitrogen, which reduces susceptibility to oxidative degradation .

Biologische Aktivität

Methyl 7-fluoro-1H-indazole-3-carboxylate is a compound of significant interest in biochemical and pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its biochemical properties, cellular effects, mechanisms of action, and potential applications in medicine.

This compound exhibits various biochemical properties that contribute to its biological activity:

- Enzyme Interaction : The compound interacts with enzymes involved in metabolic pathways, potentially acting as either an inhibitor or activator depending on the specific enzymatic context. It can bind to the active site of enzymes, altering their activity and influencing metabolic processes.

- Protein Binding : It forms non-covalent interactions with proteins, affecting their conformation and function. This interaction can modulate cellular signaling pathways and gene expression.

Cellular Effects

The compound has been observed to exert profound effects on various cell types:

- Cell Signaling : this compound can influence cell signaling pathways, leading to changes in downstream signaling cascades. This modulation affects cellular functions such as proliferation, differentiation, and apoptosis.

- Gene Expression : It alters gene expression patterns by modulating the activity of signaling molecules, which can have implications for cancer biology and other diseases.

The mechanism of action involves several key aspects:

- Molecular Targets : The compound may interact with specific enzymes or receptors involved in inflammatory pathways or cancer cell proliferation. For instance, it has been shown to inhibit key enzymes that regulate these processes.

- Pathways Involved : By modulating signaling pathways, this compound can lead to significant biological effects such as apoptosis in cancer cells. For example, studies have indicated that it can alter the p53/MDM2 interaction, promoting apoptosis through the upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2 .

Research Findings and Case Studies

Recent studies have highlighted the potential therapeutic applications of this compound:

- Anticancer Activity : In vitro studies have demonstrated that this compound exhibits significant anticancer properties against various cancer cell lines. For example, it showed an IC50 value of 5.15 µM against the K562 cell line, indicating potent inhibitory effects . The compound was found to induce apoptosis in a dose-dependent manner.

| Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|

| K562 | 5.15 | Induces apoptosis via p53 pathway modulation |

| HEK-293 | 33.2 | Selective toxicity towards cancer cells |

Applications in Medicine

Due to its biological activity, this compound is being explored for various therapeutic applications:

- Antimicrobial Properties : Research suggests that it may possess antimicrobial effects, making it a candidate for further investigation in infectious disease treatment.

- Anti-inflammatory and Analgesic Potential : The compound is also being studied for its potential use as an anti-inflammatory and analgesic agent due to its ability to modulate inflammatory pathways.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 7-fluoro-1H-indazole-3-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura coupling or nucleophilic substitution, leveraging fluoro-substituted indazole precursors. Key variables include temperature (e.g., 120°C for cyclization in DMF), catalyst selection (e.g., palladium acetate for cross-coupling), and stoichiometric ratios of reagents like phenylboronic acid . Purification often involves column chromatography using ethyl acetate/hexane gradients, followed by recrystallization for high-purity yields (>97%) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for verifying substituent positions, particularly the fluorine atom at C7 and the methyl ester at C3. Mass spectrometry (ESI-MS) confirms molecular weight (e.g., m/z 208.1 [M+H]⁺), while High-Performance Liquid Chromatography (HPLC) assesses purity . Cross-referencing with crystallographic data from analogous compounds (e.g., methyl 7-chloro-2-ethylsulfanyl-6-fluoro-4-oxo-thiochromene-3-carboxylate) can resolve ambiguities .

Q. What analytical techniques are suitable for studying the compound’s solubility and stability?

- Methodological Answer : Solubility profiling in solvents like DMSO, ethanol, or chloroform is conducted via gravimetric analysis. Stability under varying pH and temperature is assessed using accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) monitored by HPLC. Differential Scanning Calorimetry (DSC) determines melting points (e.g., ~199–201°C for related indazole derivatives) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) provides precise bond lengths and angles. For example, comparing torsion angles of the methyl ester group with analogs (e.g., Ethyl 5-methoxyindole-2-carboxylate) reveals steric or electronic effects . Data validation includes R-factor analysis (<0.05) and residual electron density maps to exclude disorder .

Q. What strategies address contradictions in reactivity data between this compound and its structural analogs?

- Methodological Answer : Discrepancies in reactivity (e.g., fluorinated vs. chlorinated analogs) are analyzed via Density Functional Theory (DFT) to model electronic effects. Experimental validation includes Hammett plots to correlate substituent effects with reaction rates. For instance, the electron-withdrawing fluorine at C7 may reduce nucleophilic attack compared to methoxy groups .

Q. How can structure-activity relationship (SAR) studies guide functionalization of the indazole core?

- Methodological Answer : Systematic substitution at C7 (e.g., replacing fluorine with methoxy or amino groups) and ester modifications (e.g., ethyl vs. methyl) are evaluated in bioactivity assays. For example, 7-amino-3-(4-fluorobenzoyl)indolizine-1-carboxylate derivatives show enhanced antibacterial activity, suggesting the fluorophenyl group’s role in target binding .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer : Asymmetric synthesis using chiral auxiliaries (e.g., oxazolidinones) or enantioselective catalysis (e.g., Pd-BINAP complexes) ensures purity. Process Analytical Technology (PAT) tools monitor intermediates in real-time. For example, (4R,5R)-5-[3,5-bis(trifluoromethyl)phenyl]-4-methyloxazolidin-2-one derivatives demonstrate scalable enantiocontrol .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.